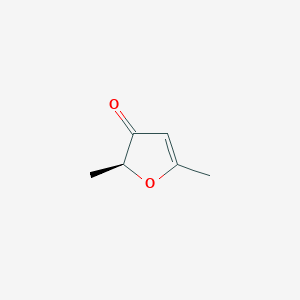
(2S)-2,5-dimethylfuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,5-Dimethylfuran-3-one is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and a ketone group at position 3. This compound is known for its distinct aroma and is often used in flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,5-dimethylfuran-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,5-hexanedione. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furan ring.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic dehydration of 2,5-hexanediol. This process involves the use of a suitable catalyst, such as alumina or silica, at elevated temperatures to achieve high yields of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, treatment with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
(2S)-2,5-Dimethylfuran-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfaction and flavor perception.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (2S)-2,5-dimethylfuran-3-one involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic smell.
Comparaison Avec Des Composés Similaires
2,5-Dimethylfuran: Lacks the ketone group at position 3.
2-Methylfuran-3-one: Has only one methyl group at position 2.
3-Methylfuran-2-one: The positions of the methyl and ketone groups are swapped.
Uniqueness: (2S)-2,5-Dimethylfuran-3-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a furan ring, two methyl groups, and a ketone group makes it particularly valuable in flavor and fragrance applications.
Propriétés
IUPAC Name |
(2S)-2,5-dimethylfuran-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOSVCXGWPDUGN-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














